molecular formula C6H5Cl2NO B116730 Picolinoyl chloride hydrochloride CAS No. 39901-94-5

Picolinoyl chloride hydrochloride

Cat. No.: B116730
CAS No.: 39901-94-5
M. Wt: 178.01 g/mol
InChI Key: VIPHVHVAGBKHGR-UHFFFAOYSA-N
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Description

Picolinoyl chloride hydrochloride, with the chemical formula C6H5Cl2NO, is an organic compound. It appears as a white or off-white solid with a pungent odor. This compound is known for its use in organic synthesis, particularly as an acylating reagent and a protecting group reagent .

Scientific Research Applications

Picolinoyl chloride hydrochloride has several applications in scientific research:

Safety and Hazards

Picolinoyl chloride hydrochloride is classified as harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid inhalation of dusts, and to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes if skin contact occurs . In case of eye contact, rinse immediately with plenty of water .

Relevant Papers A paper titled “Picolinoyl functionalized MOF ligands for an air-promoted secondary alcohol oxidation with CuBr” discusses a novel Zr-derived metal–organic framework (MOF) ligand that was designed and synthesized, and found to effect efficient Cu (I)-catalyzed oxidations of secondary alcohols .

Preparation Methods

The preparation of picolinoyl chloride hydrochloride involves several steps:

    Starting Material: Pyridine-2-carboxylic acid is dissolved in anhydrous hydrogen chloride.

    Reaction with Nitrous Acid: Nitrous acid is added to the solution to generate a nitroso compound.

    Formation of this compound: The nitroso compound is then dissolved in an alkylene chloride and reacted to form this compound.

    Purification: The final product is purified through freeze crystallization or vacuum drying.

Chemical Reactions Analysis

Picolinoyl chloride hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include:

Comparison with Similar Compounds

Picolinoyl chloride hydrochloride can be compared with other acylating agents such as:

These compounds share similar reactivity patterns but differ in their selectivity and the nature of the acyl group they introduce.

Properties

IUPAC Name

pyridine-2-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO.ClH/c7-6(9)5-3-1-2-4-8-5;/h1-4H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPHVHVAGBKHGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60192955
Record name 2-Pyridinecarbonyl chloride, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60192955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39901-94-5
Record name 2-Pyridinecarbonyl chloride, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039901945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 39901-94-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Pyridinecarbonyl chloride, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60192955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Picolinoyl Chloride Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name 2-PYRIDINECARBONYL CHLORIDE, HYDROCHLORIDE
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Synthesis routes and methods

Procedure details

To a mixture of 20 g of picolinic acid, 200 ml of methylene chloride and 5 drops of dimethylformamide is added, dropwise, 30.93 g of oxalyl chloride. The reaction is stirred at room temperature for 18 hours and concentrated in vacuo to give the desired product as a black crystalline material.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
30.93 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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